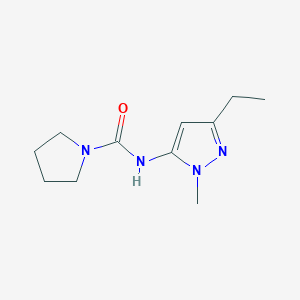![molecular formula C14H19ClN2OS B7594280 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide, commonly known as CTMA, is a chemical compound with potential applications in scientific research. This compound belongs to the thiomorpholine class of compounds and has a molecular weight of 338.9 g/mol. CTMA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Mécanisme D'action
The exact mechanism of action of CTMA is not fully understood, but it is thought to act as a sigma-1 receptor agonist. This means that it binds to the sigma-1 receptor and activates it, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
CTMA has been shown to have various biochemical and physiological effects. It has been reported to have analgesic and anxiolytic effects in animal models, indicating its potential as a therapeutic agent for pain and anxiety disorders. CTMA has also been shown to modulate the release of various neurotransmitters, including dopamine and glutamate, suggesting its potential as a tool for studying the role of these neurotransmitters in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTMA in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. However, one limitation is that CTMA is a relatively new compound and its long-term effects are not fully understood. Additionally, the synthesis of CTMA requires the use of hazardous chemicals, which can pose a safety risk in the lab.
Orientations Futures
There are several potential future directions for research on CTMA. One direction is to further investigate its potential as a therapeutic agent for pain and anxiety disorders. Another direction is to study its effects on other physiological processes, such as memory and learning. Additionally, the development of new sigma-1 receptor agonists based on the structure of CTMA could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of CTMA involves the reaction of 4-chlorophenyl isothiocyanate with N,N-dimethylacetamide and thiomorpholine in the presence of a base. The reaction occurs at room temperature and the yield of CTMA is around 70%. The synthesis of CTMA is a relatively simple process that can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
CTMA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. CTMA has been used as a tool to study the role of the sigma-1 receptor in these processes.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-16(2)14(18)9-17-7-8-19-10-13(17)11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYOKPRGAKCMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCSCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)





![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)